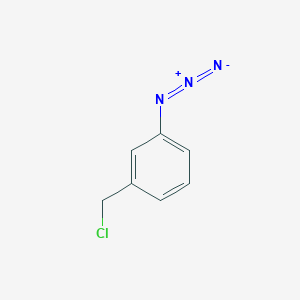
1-Azido-3-(chloromethyl)benzene
Overview
Description
1-Azido-3-(chloromethyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a chloromethyl group (-CH₂Cl) attached to a benzene ring
Mechanism of Action
Target of Action
Azides are known to react with terminal alkynes in a process called the azide-alkyne huisgen cycloaddition . This reaction forms 1,2,3-triazoles, which are heterocyclic compounds .
Mode of Action
The mode of action of 1-Azido-3-(chloromethyl)benzene involves its azide group. Azides are known to undergo reactions such as reduction and free-radical bromination . In the case of reduction, azides can be reduced to amines . In free-radical bromination, a glycosyl azide can produce the corresponding N-bromoglycosylimine .
Biochemical Pathways
The formation of 1,2,3-triazoles through the azide-alkyne huisgen cycloaddition can potentially affect various biochemical pathways, given the wide range of biological activities exhibited by triazoles .
Result of Action
The products of its reactions, such as amines and 1,2,3-triazoles, can have various effects depending on their specific structures and the context of their formation .
Biochemical Analysis
Biochemical Properties
1-Azido-3-(chloromethyl)benzene plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. The azido group in this compound can participate in click chemistry reactions, particularly in the formation of triazoles through cycloaddition reactions with alkynes. This interaction is facilitated by enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes. Additionally, the chloromethyl group can undergo nucleophilic substitution reactions, interacting with nucleophiles such as thiols and amines, leading to the formation of covalent bonds with proteins and other biomolecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in these pathways through covalent bonding. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The azido group can participate in cycloaddition reactions, forming stable triazole linkages with alkynes. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The chloromethyl group, on the other hand, can undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles such as thiols and amines. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect its activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modify specific proteins and enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with biomolecules. This compound can also affect the levels of metabolites by modifying enzymes involved in metabolic processes, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can be influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its effects on cellular function. The activity and function of this compound can be influenced by its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-(chloromethyl)benzene can be synthesized through the nucleophilic substitution reaction of 3-(chloromethyl)benzene with sodium azide (NaN₃). The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN) at room temperature. The general reaction scheme is as follows: [ \text{C₆H₄(CH₂Cl)} + \text{NaN₃} \rightarrow \text{C₆H₄(CH₂N₃)} + \text{NaCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory preparation methods with optimization for larger scale production. This includes ensuring efficient mixing, temperature control, and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-(chloromethyl)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMF or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Alkynes in the presence of copper(I) catalysts (CuSO₄, sodium ascorbate).
Major Products:
Reduction: 3-(aminomethyl)benzene.
Cycloaddition: 1,2,3-triazole derivatives.
Scientific Research Applications
1-Azido-3-(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including triazoles and amines.
Biology: Utilized in bioconjugation techniques for labeling biomolecules.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Azido-4-(chloromethyl)benzene: Similar structure with the azido and chloromethyl groups in different positions on the benzene ring.
Benzyl azide: Contains an azido group attached to a benzyl group.
3-(Azidomethyl)benzene: Similar structure with the azido group attached to the methyl group on the benzene ring.
Uniqueness: 1-Azido-3-(chloromethyl)benzene is unique due to the specific positioning of the azido and chloromethyl groups, which influences its reactivity and the types of reactions it can undergo. This compound’s structure allows for versatile applications in synthetic chemistry and bioconjugation techniques.
Properties
IUPAC Name |
1-azido-3-(chloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-6-2-1-3-7(4-6)10-11-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKGMXNGHRHHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120692-80-0 | |
| Record name | 1-azido-3-(chloromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([2,4'-bipyridin]-4-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2635987.png)
![Methyl 2-amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2635988.png)


![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)
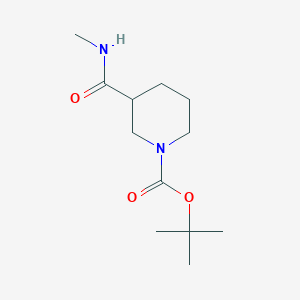
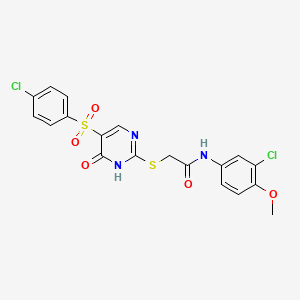
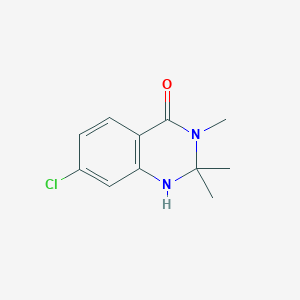
![2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2635997.png)
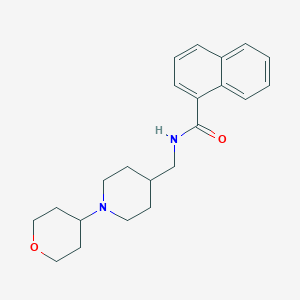
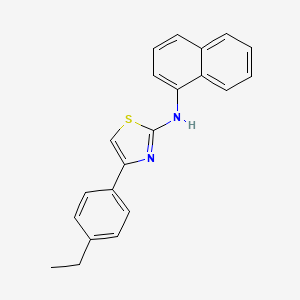
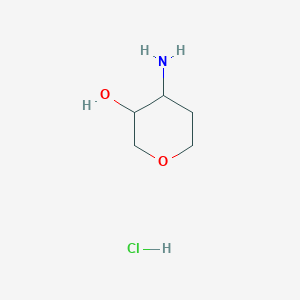
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide](/img/structure/B2636007.png)
